![molecular formula C25H30N4O5S2 B2932863 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 392296-69-4](/img/structure/B2932863.png)
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
The compound contains several functional groups including an amine group, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions . For example, N-aryl-β-alanines can be obtained through the reaction of aromatic amines with α,β-unsaturated acids .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the amine, amide, and thiadiazole functional groups. For example, the amine group could participate in acid-base reactions, while the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the amine and amide groups could influence the compound’s solubility and reactivity .Scientific Research Applications
Chemistry and Formation Mechanisms
N-(5-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide belongs to a class of compounds involving thiadiazoles, known for their diverse applications in medicinal chemistry due to their pharmacological activities. The formation mechanisms of thiadiazoles, similar in structure to the specified compound, involve condensation reactions of thiobenzamides or N-substituted thioureas, producing 1,2,4-thiadiazole derivatives. These reactions are facilitated by the presence of dimethyl sulfoxide (DMSO) and an acid, highlighting the role of specific solvents and catalysts in the synthesis of thiadiazole derivatives (Forlani et al., 2000).
Photodynamic Therapy Applications
The structure of N-(5-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide suggests potential applications in photodynamic therapy (PDT) for cancer treatment. Compounds containing thiadiazole units have been studied for their photophysical and photochemical properties, making them suitable as photosensitizers in PDT. For example, zinc phthalocyanines substituted with thiadiazole derivatives exhibit high singlet oxygen quantum yields, an essential feature for effective PDT agents. Such compounds demonstrate the therapeutic potential of thiadiazole derivatives in targeting and destroying cancer cells through light-activated mechanisms (Pişkin et al., 2020).
Antibacterial and Mosquito-Larvicidal Activities
Thiadiazole derivatives also show promise in antibacterial applications and mosquito larvicide development. Novel thiadiazolotriazin-4-ones, structurally related to N-(5-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide, have been synthesized and demonstrated moderate mosquito-larvicidal and antibacterial activities. These findings suggest the potential use of thiadiazole derivatives in combating bacterial pathogens and controlling mosquito populations, which are vectors for malaria and other diseases (Castelino et al., 2014).
Future Directions
properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-10-15(4)9-16(5)11-18/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXLNBTMFQREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide |
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